molecular formula C9H9NO3 B3150134 2-(Methylcarbamoyl)benzoic acid CAS No. 6843-36-3

2-(Methylcarbamoyl)benzoic acid

Cat. No.: B3150134
CAS No.: 6843-36-3
M. Wt: 179.17 g/mol
InChI Key: DZIRZHBFUPWNFK-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C₉H₉NO₃. It is a derivative of benzoic acid, where a methylcarbamoyl group is attached to the second position of the benzene ring.

Mechanism of Action

Target of Action

It is known to be a significant impurity in the production of milnacipran hydrochloride , a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia . This suggests that 2-(Methylcarbamoyl)benzoic acid may interact with similar targets as milnacipran hydrochloride, such as serotonin and norepinephrine transporters.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylcarbamoyl)benzoic acid can be synthesized through the reaction of phthalic anhydride with methylamine. The reaction typically involves heating the reactants under reflux conditions, followed by purification through recrystallization . The general reaction scheme is as follows:

    Reactants: Phthalic anhydride and methylamine.

    Conditions: Reflux in a suitable solvent such as methanol.

    Purification: Recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methylcarbamoyl group to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

2-(Methylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, known for its antimicrobial properties.

    Phthalamic acid: A related compound with similar structural features.

    N-methylphthalamic acid: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness

2-(Methylcarbamoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(methylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIRZHBFUPWNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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